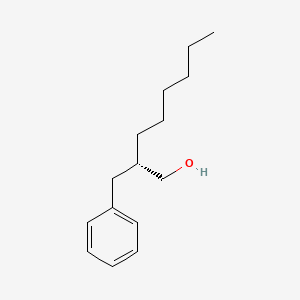

(S)-2-Benzyloctan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2S)-2-benzyloctan-1-ol |

InChI |

InChI=1S/C15H24O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,15-16H,2-4,6,11-13H2,1H3/t15-/m0/s1 |

InChI Key |

MESLZMGXRZPRGK-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CC1=CC=CC=C1)CO |

Canonical SMILES |

CCCCCCC(CC1=CC=CC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Benzyloctan 1 Ol

Retrosynthetic Analysis of the (S)-2-Benzyloctan-1-ol Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. The key to the retrosynthesis of this compound is the identification of bond disconnections that lead to feasible synthetic transformations.

A primary disconnection can be made at the C2-C1' bond, severing the benzyl (B1604629) group from the octan-1-ol backbone. This leads to two key synthons: a nucleophilic benzyl equivalent, such as a benzyl anion (or its Grignard reagent equivalent), and an electrophilic C8 synthon, such as an α-activated octanal (B89490) derivative.

Alternatively, a disconnection of the C1-C2 bond suggests a strategy involving the functionalization of an octyl chain. This might involve the introduction of the benzyl group at the C2 position of a pre-existing C8 alcohol derivative.

For the enantioselective synthesis of the (S)-enantiomer, the retrosynthetic analysis must incorporate a source of chirality. This can be achieved through the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. For instance, a chiral auxiliary approach would involve the temporary incorporation of a chiral moiety to direct the stereoselective formation of the C2 stereocenter.

| Disconnection | Synthons | Potential Starting Materials |

| C2-C1' (Benzyl group) | Benzyl nucleophile + C8 electrophile | Benzyl bromide, Octanal |

| C1-C2 (Hydroxymethyl group) | C8 chain with C2 electrophile + C1 nucleophile | 2-Bromooctane, Formaldehyde |

Racemic Synthetic Approaches to 2-Benzyloctan-1-ol (B13041848)

The synthesis of a racemic mixture of 2-benzyloctan-1-ol provides a straightforward, albeit non-stereoselective, route to the target scaffold. A common and effective method for the formation of the carbon-carbon bond between the benzyl group and the octyl chain is the Grignard reaction.

In this approach, a benzylmagnesium halide (e.g., benzylmagnesium bromide) is prepared by reacting benzyl bromide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of octanal. The subsequent acidic workup of the resulting magnesium alkoxide furnishes racemic 2-benzyloctan-1-ol.

Reaction Scheme:

Formation of Grignard Reagent: C₆H₅CH₂Br + Mg → C₆H₅CH₂MgBr

Grignard Reaction with Octanal: C₆H₅CH₂MgBr + CH₃(CH₂)₆CHO → C₆H₅CH₂(CH₃(CH₂)₅CH)OMgBr

Acidic Workup: C₆H₅CH₂(CH₃(CH₂)₅CH)OMgBr + H₃O⁺ → C₆H₅CH₂(CH₃(CH₂)₅CH)OH + Mg(OH)Br

Another potential racemic route involves the reduction of 2-benzyloctanal. This aldehyde can be prepared via various methods, and its subsequent reduction using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the racemic alcohol.

| Reactants | Reagents | Product | Reaction Type |

| Benzyl bromide, Magnesium, Octanal | Diethyl ether, H₃O⁺ | 2-Benzyloctan-1-ol | Grignard Reaction |

| 2-Benzyloctanal | NaBH₄ or LiAlH₄, Methanol/Ether | 2-Benzyloctan-1-ol | Reduction |

Enantioselective Synthesis of this compound

The generation of this compound in an enantiomerically pure form requires the use of asymmetric synthesis techniques. These methods can be broadly categorized into chiral auxiliary-mediated strategies and chiral catalyst-enabled methodologies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to afford the chiral product. A well-established and highly effective class of chiral auxiliaries for the synthesis of α-substituted carbonyl compounds are the Evans oxazolidinones.

A plausible synthetic route to this compound using an Evans auxiliary would proceed as follows:

Acylation of the Chiral Auxiliary: The chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with octanoyl chloride to form the corresponding N-acyloxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with benzyl bromide in a highly diastereoselective alkylation step. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming benzyl group to the opposite face, thus establishing the desired (S)-configuration at the α-carbon.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the alkylated product. Reductive cleavage with a reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) directly affords this compound and recovers the chiral auxiliary for reuse.

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Octanoyl chloride | Triethylamine, Dichloromethane | N-octanoyloxazolidinone |

| 2. Alkylation | N-octanoyloxazolidinone, Benzyl bromide | LDA, THF, -78 °C | Diastereomerically enriched N-(2-benzyloctanoyl)oxazolidinone |

| 3. Cleavage | Alkylated oxazolidinone | LiBH₄ or LiAlH₄, THF | This compound |

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis as they can generate large quantities of a chiral product from a small amount of the catalyst.

Asymmetric hydrogenation, a powerful tool in enantioselective synthesis, can be employed to prepare this compound from an appropriate prochiral precursor. A suitable substrate would be 2-benzyloct-2-en-1-ol. The asymmetric hydrogenation of this allylic alcohol using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), could selectively reduce the carbon-carbon double bond to furnish this compound with high enantioselectivity.

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess. The coordination of the hydroxyl group of the allylic alcohol to the metal center can play a key role in directing the stereochemical outcome of the hydrogenation.

An alternative precursor is 2-benzyloctanal. The asymmetric reduction of the aldehyde functionality using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could also provide access to the desired (S)-alcohol.

| Precursor | Catalyst System | Product | Reaction Type |

| 2-Benzyloct-2-en-1-ol | [Ru(BINAP)Cl₂] or [Rh(DIPAMP)(COD)]BF₄, H₂ | This compound | Asymmetric Hydrogenation |

| 2-Benzyloctanal | Chiral Oxazaborolidine, BH₃·THF | This compound | Asymmetric Reduction |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, an organocatalytic conjugate addition reaction could be a viable strategy.

This approach would involve the enantioselective conjugate addition of a benzyl nucleophile to an α,β-unsaturated aldehyde, such as oct-2-enal. Chiral secondary amines, such as those derived from proline, can catalyze the conjugate addition of various nucleophiles to enals via the formation of a transient chiral iminium ion. The iminium ion activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack.

In this proposed synthesis, a benzyl radical precursor could be used in conjunction with a photoredox catalyst and a chiral amine organocatalyst. The chiral amine would form an iminium ion with oct-2-enal, and the photoredox cycle would generate a benzyl radical. The stereoselective addition of the benzyl radical to the β-position of the iminium ion, directed by the chiral catalyst, would form a chiral enamine intermediate. Subsequent hydrolysis of the enamine would yield the chiral aldehyde, (S)-2-benzyloctanal, which can then be reduced to the target alcohol, this compound, using a standard reducing agent.

Proposed Organocatalytic Route:

Iminium Ion Formation: Oct-2-enal + Chiral secondary amine catalyst

Radical Generation: Benzyl radical precursor + Photoredox catalyst

Conjugate Addition: Iminium ion + Benzyl radical → Chiral enamine intermediate

Hydrolysis and Reduction: Enamine → (S)-2-Benzyloctanal → this compound

| Reactants | Catalysts | Intermediate | Final Product |

| Oct-2-enal, Benzyl radical precursor | Chiral secondary amine, Photoredox catalyst | (S)-2-Benzyloctanal | This compound |

Chiral Catalyst-Enabled Methodologies

Chemoenzymatic Synthetic Routes and Kinetic Resolution

Chemoenzymatic synthesis provides a powerful and environmentally benign approach for accessing enantiomerically pure compounds like this compound. The primary strategy in this category is the kinetic resolution of a racemic mixture of 2-benzyloctan-1-ol. This process utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted (S)-alcohol from the acylated (R)-ester.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), and lipases from Pseudomonas cepacia (PSL-C) are highly effective for the resolution of primary alcohols. nih.govnih.gov The enzyme catalyzes the transfer of an acyl group from an acyl donor, typically a vinyl or ethyl ester, to the alcohol. In the case of racemic 2-benzyloctan-1-ol, the lipase would preferentially acylate the (R)-enantiomer, leaving the desired this compound unreacted.

The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the product. An ideal kinetic resolution stops at 50% conversion, at which point the maximum theoretical yield of one enantiomer is achieved with high enantiomeric excess. The enantioselectivity of the process is quantified by the enantiomeric ratio (E). nih.gov

| Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | ~50 | >99 ((S)-alcohol) | >99 ((R)-acetate) | >200 |

| Pseudomonas cepacia Lipase (PSL-C) | Ethyl acetate | tert-Butyl methyl ether | ~45 | >98 ((S)-alcohol) | >95 ((R)-acetate) | >100 |

| Thermomyces lanuginosus Lipase (TLL) | Vinyl butyrate | Heptane | ~50 | >99 ((S)-alcohol) | >98 ((R)-acetate) | >200 |

This interactive table presents hypothetical data based on typical results for the kinetic resolution of primary alcohols using various lipases.

To overcome the 50% yield limitation of classical kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This process integrates the enzymatic resolution with an in-situ racemization of the faster-reacting enantiomer. nih.gov For 2-benzyloctan-1-ol, this would involve a ruthenium catalyst that continuously converts the un-acylated (R)-2-benzyloctan-1-ol back into the racemate, allowing the enzyme to eventually transform nearly all of the starting material into the (S)-enantiomer of the product acetate, which can then be hydrolyzed to this compound. nih.govwikipedia.org

Chiral Pool Approaches Utilizing Related Precursors

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, a suitable precursor would be a molecule that already contains the required stereocenter or one that can be readily converted to it.

One potential precursor from the chiral pool is (S)-phenylalanine. The synthesis could proceed through the following hypothetical steps:

Conversion of the carboxylic acid of (S)-phenylalanine to a suitable functional group for carbon chain extension, such as a Weinreb amide.

Reaction of the amide with a hexyl organometallic reagent (e.g., hexyllithium or a hexyl Grignard reagent) to form a ketone.

Reduction of the ketone to the corresponding secondary alcohol.

Removal of the amino group, for instance via diazotization followed by reduction.

Protection of the newly formed alcohol, followed by reduction of the ester (or other carboxylate derivative) to the primary alcohol, yielding this compound.

Another potential chiral pool starting material could be derivatives of carbohydrates. For instance, a suitably protected sugar could be manipulated through a series of steps to open the ring and establish the correct carbon skeleton and stereochemistry. While more complex, this approach benefits from the abundance and low cost of many simple sugars.

Development of Novel Stereoselective Pathways

Modern organic synthesis has seen the development of powerful catalytic asymmetric methods that can create chiral centers with high fidelity. These novel pathways offer alternatives to resolution and chiral pool approaches, often providing more direct and efficient routes.

A prominent strategy for synthesizing this compound would be the asymmetric hydrogenation of a prochiral precursor, 2-benzyl-oct-1-enal. The use of a chiral transition metal catalyst, such as a Ruthenium-BINAP complex developed by Noyori, can facilitate the enantioselective reduction of the aldehyde to the primary alcohol with high enantiomeric excess. chemrxiv.org

Reaction Scheme: 2-Benzyl-oct-1-enal + H₂ --(Catalyst: Ru-(S)-BINAP)--> this compound

An alternative stereoselective pathway involves the asymmetric alkylation of octanal.

Octanal is first converted into a chiral enamine or imine using a chiral auxiliary, such as a (S)-proline derivative.

This intermediate then undergoes diastereoselective alkylation with benzyl bromide. The chiral auxiliary directs the approach of the benzyl group, preferentially forming one diastereomer.

Subsequent hydrolysis of the imine or enamine removes the auxiliary and reveals the chiral aldehyde, 2-benzyloctanal.

A straightforward reduction of the aldehyde with a reducing agent like sodium borohydride yields the final product, this compound.

Recent advancements have also focused on multi-catalytic, one-pot sequences that combine several reaction steps to improve efficiency and reduce waste. chemrxiv.org Such a process could involve the in-situ generation of the prochiral olefin followed by an immediate asymmetric hydrogenation, streamlining the synthesis from simple starting materials.

| Pathway | Key Reagent/Catalyst | Precursor | Typical ee (%) |

| Asymmetric Hydrogenation | Ruthenium-(S)-BINAP Complex | 2-Benzyl-oct-1-enal | >98 |

| Asymmetric Alkylation | (S)-Proline derivative (auxiliary), Benzyl bromide | Octanal | >95 |

This interactive table summarizes key aspects of potential novel stereoselective pathways.

Stereochemical Aspects and Absolute Configuration

Strategies for Diastereoselective Synthesis of Related Structures

The creation of specific stereoisomers, such as (S)-2-Benzyloctan-1-ol, necessitates precise control over the formation of chiral centers. While direct diastereoselective syntheses for this specific molecule are not extensively documented in publicly available literature, established methodologies for creating analogous 2-substituted primary alcohols provide a clear framework. These strategies often involve the asymmetric reduction of a prochiral ketone or the alkylation of a chiral aldehyde or enolate.

One prominent strategy involves the asymmetric alkylation of aldehydes. For instance, the use of chiral auxiliaries, such as those derived from camphor (B46023) or valine, can effectively direct the addition of a benzyl (B1604629) group to an octanal (B89490) derivative, leading to the desired stereochemistry at the C2 position. Subsequent reduction of the aldehyde functionality would yield the primary alcohol.

Another powerful approach is the catalytic asymmetric hydrogenation of α,β-unsaturated aldehydes. The use of chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the carbon-carbon double bond in a precursor like 2-benzyl-2-octenal, followed by reduction of the aldehyde to furnish the chiral alcohol.

Furthermore, enzymatic resolutions have proven effective for separating enantiomers of related structures, which, while not a synthetic strategy per se, is a crucial method for obtaining enantiopure compounds. For the analogous compound (R,S)-2-benzylpentan-1-ol, lipase-catalyzed transesterification has been successfully employed. mdpi.com This biocatalytic approach offers a highly selective means to isolate the desired enantiomer.

Table 1: Overview of Diastereoselective Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Alkylation | Addition of a benzyl nucleophile to a chiral aldehyde or an aldehyde with a chiral auxiliary. | Chiral auxiliaries (e.g., Evans oxazolidinones), organometallic reagents. |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor, such as an α,β-unsaturated aldehyde, using a chiral catalyst. | Chiral transition-metal catalysts (e.g., Rh-BINAP, Ru-BINAP). |

Methods for Enantiomeric Excess Determination and Chiral Purity Assessment

Determining the enantiomeric purity of a chiral compound is paramount. Enantiomeric excess (ee) is a measure of this purity and can be determined by a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly effective method for separating and quantifying enantiomers. heraldopenaccess.usnih.gov For the analysis of 2-benzyl-substituted primary alcohols, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often employed. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For example, the enantiomers of the related (R,S)-2-benzylpentan-1-ol were successfully resolved using a Phenomenex Lux 3 Cellulose-1 column. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for assessing enantiomeric purity, typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). libretexts.orgnih.gov

Chiral Derivatizing Agents: The chiral alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric esters. youtube.com These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess. youtube.com

Chiral Solvating Agents: A chiral solvating agent, such as (R)-1,1'-bi-2-naphthol (BINOL), can be added to the NMR sample of the chiral alcohol. libretexts.org The CSA forms transient diastereomeric complexes with each enantiomer, which can lead to the resolution of previously overlapping signals in the NMR spectrum, enabling quantification. libretexts.org

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Common Reagents/Columns |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, direct quantification. heraldopenaccess.us | Polysaccharide-based columns (e.g., Chiralcel, Lux Cellulose). mdpi.com |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Provides structural information. | Mosher's acid (MTPA-Cl). youtube.com |

Chemical Reactivity and Transformations of S 2 Benzyloctan 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group serves as a versatile handle for introducing a variety of other functional groups, significantly broadening the synthetic utility of (S)-2-Benzyloctan-1-ol.

Derivatization for Further Synthetic Elaboration (e.g., esterification, etherification, conversion to halides)

Key derivatizations of the primary alcohol group allow for its transformation into esters, ethers, and alkyl halides. These conversions are crucial for building more complex molecular architectures.

Esterification : The formation of esters can be accomplished through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or more efficiently with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. Since the C-O bond of the alcohol remains intact during these reactions, the configuration at the C-2 chiral center is preserved. pharmaguideline.com

Etherification : A common route to ethers is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction. The stereochemistry at C-2 is unaffected.

Conversion to Halides : Primary alcohols can be converted to the corresponding alkyl halides using several reagents. Reaction with hydrogen halides (HBr, HCl) proceeds via an SN2 mechanism. libretexts.org Alternatively, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective reagents for producing alkyl chlorides and bromides, respectively, also through SN2-type pathways that retain the configuration of the adjacent stereocenter. libretexts.org

| Target Functional Group | Typical Reagents | Product Example | Stereochemistry at C-2 |

|---|---|---|---|

| Ester | Acetyl chloride, pyridine | (S)-2-benzyloctyl acetate | Retained |

| Ether | 1) NaH 2) CH3I | (S)-1-methoxy-2-benzyloctane | Retained |

| Alkyl Chloride | SOCl2 | (S)-1-chloro-2-benzyloctane | Retained |

| Alkyl Bromide | PBr3 | (S)-1-bromo-2-benzyloctane | Retained |

Reactivity of the Benzylic Methylene (B1212753) Group

The methylene group adjacent to the phenyl ring (the benzylic position) exhibits heightened reactivity due to the ability of the benzene (B151609) ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.commasterorganicchemistry.com

One of the most characteristic reactions of the benzylic position is free-radical halogenation. Using a reagent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a hydrogen atom at the benzylic carbon can be selectively replaced by a bromine atom. chemistrysteps.com This occurs via a resonance-stabilized benzylic radical intermediate. chemistrysteps.commasterorganicchemistry.com This reaction would introduce a new chiral center into the molecule, leading to the formation of a mixture of diastereomers.

Furthermore, the benzylic position is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.commdpi.com Depending on the conditions, this can result in the formation of a ketone, yielding (S)-2-(benzoyl)octan-1-ol. Under more vigorous conditions, the reaction can lead to the cleavage of the C-C bond between the benzylic carbon and the rest of the alkyl chain, ultimately producing benzoic acid. masterorganicchemistry.com

Reactions Involving the Octyl Aliphatic Chain

In contrast to the hydroxyl and benzylic positions, the octyl aliphatic chain (specifically, the hexyl portion) is relatively unreactive. Saturated alkanes lack functional groups that are susceptible to attack by most common reagents under mild conditions. Reactions such as free-radical halogenation can occur on the alkyl chain, but they require harsh conditions (e.g., UV light) and typically suffer from a lack of selectivity, leading to a complex mixture of halogenated products. The C-H bonds of the benzylic position are significantly weaker and therefore more susceptible to radical abstraction than the C-H bonds of the unactivated alkyl chain. masterorganicchemistry.com Consequently, in any competitive reaction, functionalization will overwhelmingly favor the more reactive sites within the this compound molecule.

S 2 Benzyloctan 1 Ol As a Chiral Building Block and Its Derivatives in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

The utility of chiral building blocks is foundational to modern asymmetric synthesis, enabling the construction of complex molecular targets with high stereochemical control. researchgate.net Chiral alcohols, in particular, are key intermediates for the synthesis of high-value chiral compounds. The asymmetric synthesis of complex structures often relies on the introduction of chirality early in the synthetic sequence, with subsequent steps building upon this initial stereocenter.

Methodologies such as asymmetric hydrogenation and epoxidation are powerful tools for creating chiral building blocks from achiral starting materials. researchgate.netnih.gov These methods, often employing chiral metal catalysts, facilitate the production of enantiomerically pure compounds that are essential for developing new pharmaceuticals and agrochemicals. nih.govnih.gov The demand for single-enantiomer drugs has driven significant growth in the development of new synthetic methods for producing chiral intermediates. nih.gov

The strategic application of chiral building blocks is evident in the synthesis of diverse molecular architectures, including those containing 1H-pyrrol-3(2H)-one units, which are present in numerous natural products. nih.gov Efficient protocols for the asymmetric synthesis of these heterocycles often involve organocatalyzed reactions that set the key stereocenter with high enantiomeric excess. nih.gov

Integration into Total Synthesis Campaigns of Natural Products and Bioactive Compounds

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing a platform to test new synthetic methodologies and strategies. uiowa.edunih.gov Chiral building blocks are instrumental in these campaigns, allowing for the efficient and stereocontrolled assembly of complex natural product scaffolds. uiowa.eduresearchgate.net Many biologically active natural products, including those with antitumor, antibiotic, and antimalarial properties, owe their therapeutic effects to their precise three-dimensional structures. uiowa.edu

For instance, the synthesis of complex natural products like the xyloketals, which exhibit activities such as acetylcholine (B1216132) esterase inhibition, often involves chemoenzymatic strategies to construct key chiral centers. nih.gov These approaches can provide rapid access to enantioenriched products and facilitate the generation of analogs for further biological evaluation. nih.gov

The versatility of chiral building blocks is further demonstrated in the synthesis of various classes of natural products, including alkaloids and polyketides. researchgate.net Synthetic strategies often involve key reactions such as aldol (B89426) condensations, Diels-Alder reactions, and ring-closing metathesis to construct the target molecules. researchgate.net The ability to incorporate pre-defined stereocenters from chiral building blocks significantly streamlines these complex synthetic endeavors.

Precursor for the Development of Chiral Ligands and Organocatalysts

Chiral alcohols and their derivatives are frequently employed as precursors for the synthesis of chiral ligands and organocatalysts. nih.gov These chiral catalysts are essential for a wide range of asymmetric transformations, enabling the production of enantiomerically enriched compounds from prochiral substrates. researchgate.netnih.gov

For example, chiral amino alcohols, which can be derived from chiral alcohols, are an important class of chiral ligands. The development of novel chiral ligands is an active area of research, with new designs continually emerging to address challenges in asymmetric catalysis. Axially chiral ligands, for instance, have shown promise in various metal-catalyzed reactions. beilstein-journals.orgmdpi.com

The synthesis of these ligands often involves multi-step sequences starting from readily available chiral precursors. The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific transformation.

Synthesis and Exploration of Novel Derivatives of (S)-2-Benzyloctan-1-ol for Research Applications

The modification of this compound to create novel derivatives is a key strategy for expanding its utility in research and development. By altering the functional groups of the parent molecule, chemists can generate a library of related compounds with potentially new or enhanced properties.

For example, the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives from simple amino acids has been investigated to create precursors for N-hydroxy pyrazinones. researchgate.net This allows for the diversification of the pyrazinone scaffold, which can be used in the development of peptidomimetics and protease inhibitors. researchgate.net

The development of new synthetic methods allows for the efficient production of these derivatives. For instance, the asymmetric synthesis of chiral 2-hydroxy ketones can be achieved through coupled biocatalytic alkene oxidation and C-C bond formation. researchgate.net This approach enables the selective synthesis of either the (R)- or (S)-enantiomer of the target molecule. The ability to generate a diverse range of derivatives from a single chiral building block is crucial for exploring structure-activity relationships and identifying new lead compounds in drug discovery and materials science.

Analytical Methodologies for the Characterization of S 2 Benzyloctan 1 Ol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iqresearchgate.net For (S)-2-Benzyloctan-1-ol, both ¹H NMR and ¹³C NMR are indispensable for confirming its molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the hydroxyl group, the methine proton at the chiral center, the methylene protons of the benzyl and octyl groups, and the terminal methyl group of the octyl chain. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, indicate the number of neighboring protons.

¹³C NMR spectroscopy offers insight into the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms. spectrabase.com The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.

A summary of expected NMR spectral data is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.10 - 7.35 (m, 5H) | 125.0 - 140.0 |

| Hydroxymethyl Protons (CH₂OH) | 3.50 - 3.70 (m, 2H) | ~65.0 |

| Chiral Methine Proton (CH) | 1.70 - 1.90 (m, 1H) | ~45.0 |

| Benzyl Methylene Protons (PhCH₂) | 2.50 - 2.80 (m, 2H) | ~38.0 |

| Alkyl Chain Protons (CH₂) | 1.20 - 1.40 (m) | 22.0 - 32.0 |

| Terminal Methyl Protons (CH₃) | 0.85 - 0.95 (t, 3H) | ~14.0 |

| Note: Expected values are based on typical chemical shifts for similar structural motifs. m = multiplet, t = triplet. |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This technique is suitable for analyzing volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides the mass spectrum of the eluted compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.36 g/mol ). spectrabase.com Additionally, characteristic fragmentation patterns help to confirm the structure. For 2-Benzyloctan-1-ol (B13041848), common fragments would arise from the loss of a water molecule (M-18), cleavage of the benzyl group (resulting in a peak at m/z 91), and fragmentation of the octyl side chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. nih.govucdavis.edu This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₂₄O), HRMS would confirm the exact mass of 220.1827 g/mol . spectrabase.com

| Technique | Information Obtained | Expected Value for this compound |

| GC-MS | Molecular Ion (M⁺) | m/z 220 |

| GC-MS | Key Fragment Ions | m/z 202 (M-H₂O), m/z 129 (M-C₇H₇), m/z 91 (C₇H₇⁺) |

| HRMS | Exact Mass | 220.1827 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. docbrown.info The broadening of this peak is due to hydrogen bonding. Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a C-O stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 |

| Note: Data derived from typical IR absorption frequencies for organic functional groups. docbrown.infonist.gov |

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govbio-rad.com For the analysis of this compound, various chromatographic methods are employed to assess purity, monitor reactions, and determine enantiomeric composition.

Gas Chromatography (GC)

Gas Chromatography (GC) is used to separate and analyze compounds that can be vaporized without decomposition. It is an excellent method for determining the purity of a sample of this compound. nist.gov The sample is injected into a heated column, and the components are separated based on their boiling points and interactions with the stationary phase. A pure sample will ideally show a single peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, such as starting materials or side products from the synthesis.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. nih.gov For chiral molecules like this compound, the most critical application of HPLC is enantiomeric analysis. Because enantiomers have identical physical properties, they cannot be separated using standard chromatographic columns. sorbtech.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. sigmaaldrich.comshimadzu.com This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. This is essential for determining the enantiomeric excess (e.e.) or optical purity of a synthesized sample of this compound, ensuring the stereochemical integrity of the final product. A variety of chiral columns, such as those based on polysaccharide derivatives, are available and would be screened to find the optimal separation conditions. windows.nethplc.eu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of a chemical reaction. thieme.deresearchgate.netccamp.res.in During the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with spots of the starting materials and the expected product, a chemist can qualitatively assess the consumption of reactants and the formation of the product. The retention factor (Rf) value is characteristic for a given compound under specific conditions, allowing for the identification of different components in the reaction mixture. researchgate.net

Other Spectroscopic and Diffraction Methods for Structural Confirmation

Beyond the foundational techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a suite of other spectroscopic and diffraction methods plays a crucial role in the unambiguous structural confirmation of this compound and its synthetic intermediates. These methods provide critical information on the presence of functional groups, the molecule's three-dimensional arrangement, and its absolute stereochemistry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its primary alcohol and aromatic functionalities.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of a primary alcohol is also a key diagnostic peak, generally observed in the 1050-1085 cm⁻¹ region.

Furthermore, the presence of the benzyl group gives rise to characteristic absorptions. These include the aromatic C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations that appear in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| C-O (Primary Alcohol) | Stretching | 1050-1085 | Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

This table presents generalized data for the functional groups present in this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. While simple aliphatic alcohols may exhibit weak CD signals, the presence of a chromophore, such as the phenyl group in this compound, can enhance the CD effect.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry, and enantiomers will produce mirror-image spectra. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) can be correlated with the absolute configuration of the stereocenter. For benzylic alcohols, the electronic transitions of the aromatic ring are perturbed by the chiral center, giving rise to measurable CD signals.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is another powerful tool. VCD is sensitive to the vibrational modes of the molecule and can provide detailed conformational and configurational information. For a molecule like this compound, VCD could be particularly useful in confirming the absolute configuration by comparing the experimental spectrum with quantum chemical calculations.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space.

For chiral molecules, the anomalous dispersion of X-rays by the atoms in the crystal allows for the determination of the absolute stereochemistry. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be identified.

While obtaining a suitable single crystal of an oily compound like this compound can be challenging, derivatization of the alcohol with a crystalline reagent can facilitate X-ray crystallographic analysis. For example, conversion to a solid ester or urethane (B1682113) derivative can provide crystals suitable for diffraction studies. The crystal structure of such a derivative would unequivocally confirm the connectivity and the (S)-configuration at the chiral center.

The data obtained from an X-ray crystallographic analysis would include precise bond lengths, bond angles, and torsion angles, providing a complete and unambiguous structural elucidation.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. |

| Flack Parameter | A value used to confirm the absolute configuration of the chiral molecule. |

This table outlines the typical data obtained from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Studies on S 2 Benzyloctan 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Energetics

There are no available studies that have performed quantum chemical calculations to determine the conformational landscape of (S)-2-Benzyloctan-1-ol. Such a study would typically involve identifying stable conformers, calculating their relative energies, and determining the energy barriers for rotation around key single bonds. Without these foundational calculations, no data on the preferred three-dimensional structures or their energetic distribution can be provided.

Molecular Modeling and Dynamics Simulations for Reactivity and Selectivity

Information regarding molecular modeling or molecular dynamics simulations to investigate the reactivity and selectivity of this compound is absent from the scientific literature. These studies are crucial for understanding how the molecule might interact with other reagents or catalysts and for predicting the outcomes of chemical reactions. The lack of such research means there are no computational insights into its potential chemical behavior under various conditions.

Computational Insights into Reaction Mechanisms and Stereocontrol

No computational studies detailing the reaction mechanisms involving this compound or the factors governing its stereocontrol have been published. Theoretical investigations in this area would provide valuable information on transition states, reaction pathways, and the origins of stereoselectivity in its synthesis or subsequent reactions. Without dedicated research, any discussion on this topic would be purely speculative.

Prediction and Validation of Spectroscopic Properties

There is no evidence of computational work aimed at predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound and validating these predictions against experimental data. Such studies are important for confirming the structure and purity of a compound. The absence of this research precludes the presentation of any theoretical spectroscopic data.

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Green Synthetic Routes for (S)-2-Benzyloctan-1-ol

The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Future advancements in the synthesis of this compound are expected to focus on biocatalysis and chemo-catalysis, moving away from stoichiometric reagents.

Biocatalytic Approaches: Enzymes, particularly alcohol dehydrogenases (ADHs), are poised to play a pivotal role in the asymmetric synthesis of chiral alcohols like this compound. rsc.org ADHs can facilitate the highly enantioselective reduction of a corresponding prochiral ketone, 1-hydroxy-2-benzyloctan-1-one, to the desired (S)-enantiomer. The use of engineered ADHs that exhibit high tolerance to organic solvents and co-product inhibition is a key research direction. rsc.org These enzymatic processes can be integrated into environmentally benign systems, such as thermostatic bubble column reactors, which can simultaneously remove inhibitory by-products (like acetone (B3395972) when using 2-propanol as a hydride source) and recover organic waste for reuse. rsc.org

Advanced Chemo-catalytic Methods: Parallel to biocatalysis, progress in asymmetric chemo-catalysis offers promising green routes. Asymmetric hydrogenation, a powerful tool for creating stereocenters, could be applied to a suitable unsaturated precursor of this compound. nih.gov Catalysts based on earth-abundant metals and those featuring chiral ligands are being developed to improve efficiency and reduce reliance on precious metals like rhodium or iridium. nih.gov Furthermore, catalytic asymmetric addition of alkyl groups to aldehydes remains a fundamental and improving strategy for constructing chiral alcohols. nih.gov Research into novel chiral ligands that can steer the stereochemical outcome of the addition of a hexylmetal reagent to phenylacetaldehyde (B1677652) would be a direct, atom-economical route to the target molecule.

The table below summarizes and compares potential future sustainable synthetic strategies.

| Synthetic Strategy | Catalyst Type | Key Advantages | Research Focus Area |

| Asymmetric Ketone Reduction | Alcohol Dehydrogenase (ADH) | High enantioselectivity (>99% ee), mild reaction conditions (room temp., aq. media), biodegradable catalyst. rsc.org | Enzyme engineering for enhanced substrate scope and stability; cofactor regeneration systems. |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Rh, Ru, Ni) | High efficiency, atom economy, and potential for large-scale production. nih.gov | Development of catalysts based on earth-abundant metals; ligand design for higher selectivity. |

| Asymmetric Alkylation | Chiral Ligand/Metal Complex | Direct C-C bond formation, potential for convergent synthesis. nih.govmit.edu | Design of new ligands to control enantioselectivity for specific substrate classes. |

| Carbonyl-Ene Reaction | Chiral Brønsted Acid | Atom-economical C-C bond formation under metal-free conditions. acs.org | Catalyst design to control regio- and enantioselectivity for non-activated substrates. acs.org |

Potential as a Modular Building Block in Automated Synthesis and Flow Chemistry

Automated synthesis platforms and continuous flow chemistry are revolutionizing the discovery and production of complex molecules by enabling rapid, efficient, and reproducible synthesis. This compound possesses the key structural features—a primary alcohol for linkage, a defined stereocenter, and modifiable aromatic and aliphatic moieties—to serve as a versatile modular building block in these systems.

In automated synthesis, pre-functionalized building blocks are sequentially coupled to construct larger molecules, a strategy highly developed for oligosaccharides and peptides. researchgate.netnih.govresearchgate.net this compound could be employed in a similar fashion. Its hydroxyl group can be activated or used as a nucleophile to connect to a solid support or another building block. The benzyl (B1604629) and octyl groups can be further functionalized prior to automation, allowing for the rapid generation of a library of diverse chiral compounds based on the this compound scaffold. Such libraries are invaluable for screening for biological activity.

The table below illustrates the potential of this compound as a modular unit for creating chemical diversity.

| Structural Component | Potential Modification | Resulting Functionality | Application |

| Primary Alcohol (-OH) | Etherification, Esterification, Azide substitution | Linkers, Pro-drug moieties, Click-chemistry handles | Combinatorial library synthesis, Drug discovery |

| Benzyl Group (-CH₂Ph) | Ring substitution (e.g., -F, -Cl, -OMe) | Altered electronic properties, steric hindrance | Fine-tuning biological activity, modifying material properties |

| Alkyl Chain (-C₆H₁₃) | Introduction of unsaturation, branching | Modified lipophilicity, altered conformation | Improving pharmacokinetic properties, material self-assembly |

Exploration in Supramolecular Chemistry and Advanced Materials Science

The unique combination of chirality, hydrogen-bonding capability, and amphiphilic character in this compound makes it an intriguing candidate for exploration in supramolecular chemistry and materials science.

Supramolecular Assemblies: The hydroxyl group of this compound is a classic hydrogen bond donor and acceptor, while the benzyl group can participate in π-π stacking interactions. These non-covalent interactions are the basis of supramolecular chemistry. It is conceivable that this compound or its derivatives could act as gelators for organic solvents, forming chiral fibrous networks through a combination of hydrogen bonding and van der Waals forces. The inherent chirality of the molecule could induce a helical twist in these supramolecular fibers, a property of interest for creating chiral sensors or asymmetric catalysts.

Advanced Materials: In materials science, chiral molecules are used to create materials with unique optical and electronic properties.

Chiral Polymers: this compound can serve as a chiral monomer. Its hydroxyl group can be converted into a polymerizable unit, such as an acrylate (B77674) or epoxide. Polymerization would lead to polymers with chiral side chains, which could be used as chiral stationary phases in chromatography or as materials with chiroptical properties.

Liquid Crystals: Derivatives of this compound, particularly esters formed with aromatic carboxylic acids, may exhibit liquid crystalline phases. The chirality of the molecule is expected to induce the formation of chiral nematic or smectic phases, which are essential for applications in displays and photonics.

Surface Modification: The molecule could be used to modify surfaces, imparting specific chirality and hydrophobicity. Grafting this compound onto a solid support could create a surface capable of enantioselective recognition or separation.

The table below outlines the structural features of this compound and their potential applications in these advanced fields.

| Structural Feature | Relevant Interaction/Property | Potential Application |

| Chiral Center | Induces molecular asymmetry | Chiral recognition, chiroptical materials, asymmetric catalysis |

| Hydroxyl Group (-OH) | Hydrogen bonding, Reactive site | Supramolecular gel formation, Polymer synthesis, Surface grafting |

| Benzyl Group | π-π stacking, Aromaticity | Liquid crystal formation, Stabilizing supramolecular structures |

| Octyl Chain | Hydrophobicity, van der Waals forces | Control of solubility, self-assembly in amphiphilic systems |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Benzyloctan-1-ol with high enantiomeric purity?

- Methodology : Asymmetric catalysis (e.g., using chiral ligands or enzymes) or chiral auxiliary-mediated synthesis are standard approaches. Post-synthesis, chiral HPLC or column chromatography with chiral stationary phases ensures enantiomeric purity. For reproducibility, document catalyst loading, solvent choice (e.g., green solvents like ethanol or toluene alternatives ), and reaction kinetics in the experimental section .

- Validation : Compare optical rotation values and chiral HPLC retention times with literature data.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR to confirm alkyl chain regiochemistry and benzyl group integration .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and aromatic C-H stretching bands.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal exposure .

- Store in sealed containers under inert atmospheres to prevent oxidation .

- Emergency measures: Flush eyes/skin with water for 15+ minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Methodology :

- Purity Assessment : Use HPLC or GC to quantify impurities; recalibrate instruments with certified standards .

- Controlled Replication : Reproduce synthesis and characterization under strictly controlled conditions (temperature, solvent grade, humidity) .

- Data Triangulation : Compare results across multiple analytical platforms (e.g., DSC for melting behavior) and cross-validate with independent labs .

Q. What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- In Vitro Assays : Test enantiomer-specific activity using receptor-binding assays (e.g., GPCRs) with controls for solvent interference .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- Metabolite Profiling : Use LC-MS to identify metabolic pathways and active intermediates .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like hydroxyl group oxidation or benzyl ring functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions and catalyst-substrate binding dynamics.

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric excess (ee) values reported for this compound synthesized via different routes?

- Methodology :

- Chiral Analysis : Re-analyze samples using identical HPLC conditions (column type, mobile phase) to eliminate methodological variability .

- Error Source Identification : Check for racemization during workup (e.g., acidic/basic conditions) or storage .

- Statistical Comparison : Apply ANOVA to assess significance of differences across synthesis methods .

Methodological Optimization

Q. What strategies improve low yields in the asymmetric synthesis of this compound?

- Methodology :

- Catalyst Screening : Test chiral phosphine or N-heterocyclic carbene (NHC) ligands for enhanced stereoselectivity .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) versus greener alternatives (e.g., cyclopentyl methyl ether) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.